1-(4-Methoxy-1H-indol-3-yl)ethan-1-one
Overview
Description
1-(4-Methoxy-1H-indol-3-yl)ethan-1-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a methoxy group at the fourth position of the indole ring and an ethanone group at the first position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to exhibit various biologically vital properties . The interaction of these compounds with their targets can lead to changes at the molecular and cellular levels, contributing to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways, influencing their downstream effects
Result of Action
Indole derivatives are known to exhibit various biological activities, including anti-viral, anti-inflammatory, and anti-cancer effects
Biochemical Analysis
Biochemical Properties
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and acetone. The reaction is carried out under reflux conditions with an acid catalyst such as hydrochloric acid or acetic acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second and third positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products: The major products formed from these reactions include various substituted indoles, alcohol derivatives, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(4-Methoxy-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1-(1H-indol-3-yl)ethan-1-one: Lacks the methoxy group, resulting in different chemical and biological properties.
2-(4-methoxy-1H-indol-3-yl)ethan-1-amine: Contains an amine group instead of an ethanone group, leading to different reactivity and applications
Uniqueness: 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its biological activity and make it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-methoxy-1H-indol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)8-6-12-9-4-3-5-10(14-2)11(8)9/h3-6,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESASAWFRNZNAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606481 | |
Record name | 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73260-12-5 | |
Record name | 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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